3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone
Description
The compound 3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone features a dihydroquinoline moiety linked via a methanone bridge to a 1,2,3-triazole ring substituted with a 3-methoxyphenyl group and a methyl group. This hybrid structure combines the aromaticity and rigidity of dihydroquinoline with the hydrogen-bonding capacity of the triazole ring, making it a candidate for diverse biological applications, including anti-inflammatory and antimicrobial activities .
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-19(21-22-24(14)16-9-5-10-17(13-16)26-2)20(25)23-12-6-8-15-7-3-4-11-18(15)23/h3-5,7,9-11,13H,6,8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAXFAWHZUDDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinolinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include quinolinone derivatives, dihydrotriazole derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
3,4-Dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline moiety may bind to DNA or proteins, while the triazole ring could interact with metal ions or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its dihydroquinoline-triazole-methanone scaffold, which distinguishes it from other heterocyclic derivatives. Below is a comparative analysis with structurally related compounds:
| Compound Name | Core Structure | Substituents/Functional Groups | Biological Activity | References |
|---|---|---|---|---|
| Target Compound | Dihydroquinoline + Triazole | 3-Methoxyphenyl, Methyl | Anti-inflammatory, Antimicrobial | |
| 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone | Dihydroquinoline + Thiadiazole | m-Tolyl, Thioether linkage | Antimicrobial | |
| [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | Isoquinoline + Oxazole | 2-Chlorophenyl, Methyl | Anticancer (proposed) | |
| 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(dihydroquinolinyl)ethanone | Dihydroquinoline + Triazolo-benzothiazole | Benzothiazole, Sulfanyl linkage | Undisclosed (structural analysis) | |
| 3,4-Dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone | Dihydroisoquinoline + Thiazole | 4-Methoxyanilino | Anticancer, Antimicrobial |
Functional Group Impact
- Triazole vs.
- Methoxy Substituents: The 3-methoxyphenyl group improves solubility and bioavailability relative to non-polar substituents (e.g., chlorophenyl in ) .
- Dihydroquinoline vs. Isoquinoline: The dihydroquinoline core provides partial saturation, increasing conformational flexibility compared to fully aromatic isoquinoline derivatives () .
Analytical Techniques
- NMR and IR Spectroscopy : Confirm functional groups and structural integrity .
- X-ray Crystallography (SHELXL) : Resolves bond angles and molecular packing ().
Biological Activity
3,4-Dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 317.35 g/mol. The structure features a quinoline moiety connected to a triazole ring, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens:
- In vitro Studies : The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for different bacterial strains, indicating potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
Anticancer Activity
Research has also indicated that this compound exhibits anticancer properties:
- Cell Line Studies : In a study involving various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), the compound showed dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function.
Antiviral Activity
The antiviral potential of the compound has been explored against several viral strains:
- Hepatitis B Virus (HBV) : In vitro assays revealed that the compound inhibits HBV replication with an IC50 value of 25 µM. This suggests that it may serve as a lead compound for developing new antiviral therapies.
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of DNA Synthesis : The triazole ring may interfere with nucleic acid synthesis in microbial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress which can lead to cell death in cancer cells.
- Enzyme Inhibition : It may inhibit key enzymes involved in the metabolic pathways of pathogens.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics.
- Another clinical trial explored its use as an adjunct therapy in patients with chronic HBV infection, showing promising results in reducing viral load.
Q & A
What synthetic strategies are recommended for constructing the 3,4-dihydroquinoline and triazole moieties in this compound?
Basic:
The synthesis typically involves modular assembly of the 3,4-dihydroquinoline and triazole units. For the triazole, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common, ensuring regioselective 1,4-substitution . The dihydroquinoline moiety may be prepared via cyclization of substituted anilines with α,β-unsaturated ketones under acidic conditions . Key steps include:
- Acylation : Use of acid chlorides to introduce the methanone bridge between the two heterocycles .
- Purification : Recrystallization from ethanol or methanol to achieve >95% purity .
Advanced:
Optimize regioselectivity in triazole formation by screening catalysts (e.g., Ru-based systems for 1,5-regiochemistry) or microwave-assisted synthesis to accelerate reaction kinetics . For dihydroquinoline, employ asymmetric catalysis (e.g., chiral Brønsted acids) to control stereochemistry at the C1 position, critical for biological activity .
How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) during structural validation?
Basic:
- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals, particularly for the dihydroquinoline’s CH₂ groups and triazole protons .
- X-ray crystallography : Confirm bond lengths and angles; discrepancies >0.05 Å may indicate conformational flexibility or crystal packing effects .
Advanced:
- Dynamic NMR : Probe temperature-dependent splitting to identify fluxional behavior in the dihydroquinoline ring .
- DFT calculations : Compare experimental X-ray data with computed structures to distinguish static disorder from genuine molecular distortions .
What methodological approaches are used to evaluate the compound’s stability under physiological conditions?
Basic:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring decomposition via HPLC .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Advanced:
- Forced degradation studies : Use radical initiators (e.g., AIBN) to simulate oxidative stress and identify vulnerable sites (e.g., the methoxyphenyl group) .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated oxidation of the triazole or dihydroquinoline moieties .
How can researchers design experiments to probe structure-activity relationships (SAR) for biological targets?
Basic:
- Analog synthesis : Systematically modify substituents (e.g., replace 3-methoxyphenyl with halogenated aryl groups) and test in vitro activity .
- Docking studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases), focusing on hydrogen bonding with the triazole’s N-atoms .
Advanced:
- Alanine scanning mutagenesis : Pair with SAR data to identify critical residues in the target protein’s active site .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification using molecular dynamics simulations .
What analytical techniques are critical for assessing synthetic impurities in this compound?
Basic:
- HPLC-MS : Detect low-abundance byproducts (e.g., uncyclized intermediates) with a C18 column and 0.1% formic acid mobile phase .
- Elemental analysis : Verify purity by matching experimental C/H/N values to theoretical calculations within ±0.4% .
Advanced:
- NMR crystallography : Resolve isomeric impurities (e.g., triazole regioisomers) by correlating solid-state NMR with X-ray data .
- Chiral SFC : Separate enantiomers using supercritical CO₂ and polysaccharide-based columns if asymmetric synthesis is employed .
How can reaction yields be improved for large-scale synthesis without compromising purity?
Basic:
- Solvent optimization : Replace ethanol with dimethylacetamide (DMAc) to enhance solubility of intermediates .
- Catalyst loading : Reduce Cu(I) catalyst to 0.5 mol% in CuAAC to minimize metal residues .
Advanced:
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclizations) to improve heat dissipation and scalability .
- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (temperature, stoichiometry) and maximize yield .
What computational tools are recommended for predicting metabolic pathways of this compound?
Advanced:
- ADMET Predictor : Simulate phase I/II metabolism, focusing on O-demethylation of the 3-methoxyphenyl group and triazole hydroxylation .
- MetaSite : Generate 3D models of cytochrome P450 binding pockets to prioritize labile sites for experimental validation .
How should researchers address low solubility in aqueous buffers during biological assays?
Methodological:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug design : Introduce phosphate esters at the dihydroquinoline’s hydroxyl group (if present) for improved hydrophilicity .
Table 1: Key Analytical Data for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 7.2–7.4 (triazole CH), δ 3.8 (OCH₃) | |
| X-ray | C=O bond length: 1.21 Å; dihedral angle: 76.7° | |
| HPLC | Retention time: 8.2 min (C18, 60% MeOH/H₂O) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
